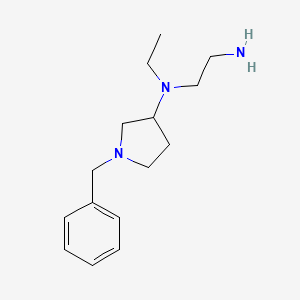

N1-(1-benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine

Description

N1-(1-Benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine is a tertiary diamine featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and an ethyl group at the N1 position. The ethane-1,2-diamine backbone provides flexibility, while the benzyl-pyrrolidinyl moiety introduces steric bulk and aromaticity.

Properties

IUPAC Name |

N'-(1-benzylpyrrolidin-3-yl)-N'-ethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3/c1-2-18(11-9-16)15-8-10-17(13-15)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPHMJZNKNRPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)C1CCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: N-oxides, benzyl alcohol derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmacological Potential

- Receptor Modulation :

-

Neuropharmacology :

- The compound's ability to interact with central nervous system (CNS) receptors makes it a candidate for studying neuropharmacological effects. Research indicates that derivatives of this compound may exhibit anxiolytic or antidepressant properties, warranting further investigation into their mechanism of action .

- Synthetic Pathways :

Case Studies

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary toxicological assessments indicate that while the compound exhibits some cytotoxicity at high concentrations, it remains within acceptable limits for therapeutic use when dosed appropriately .

Mechanism of Action

The mechanism of action of N1-(1-benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The benzyl and ethyl groups can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s structure can be compared to derivatives with varying substituents (Table 1):

Key Observations :

Example Reaction :

(E)-N1-(1-Phenylethylidene)ethane-1,2-diamine + 2-Pyrrolcarbaldehyde → MPEA Ligand [[5, 7]]

The target compound may follow analogous routes, substituting acetophenone derivatives with benzyl-pyrrolidine precursors.

Spectroscopic and Computational Data

NMR and IR Spectral Trends (Table 2)

Data inferred from structurally related compounds:

Inferences for Target Compound :

Corrosion Inhibition

Aliphatic diamines like DETA and TETA show corrosion inhibition via adsorption on metal surfaces, correlated with HOMO/LUMO energy gaps in DFT studies . The target compound’s aromatic and cyclic amine groups may enhance adsorption efficiency compared to linear analogs.

Coordination Chemistry

Schiff base ligands derived from ethane-1,2-diamine (e.g., MPEA ) form stable Co(III) complexes. The benzyl-pyrrolidinyl group in the target compound could improve ligand rigidity and metal-binding selectivity.

Pharmaceutical Intermediate

Compounds like N1-(3-chlorobenzyl)ethane-1,2-diamine are used in drug synthesis. The target’s benzyl-pyrrolidine moiety may confer bioactive properties, such as enzyme inhibition or receptor binding.

Biological Activity

N1-(1-benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological interactions, and relevant research findings.

Compound Structure and Characteristics

This compound features a benzyl group attached to a pyrrolidine ring , which is connected to an ethane-1,2-diamine backbone. Its molecular formula is with a molecular weight of approximately 261.41 g/mol . The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Synthesis

The synthesis of this compound typically involves the reaction of 1-benzylpyrrolidine with ethane-1,2-diamine . Key steps include:

- Protection of Functional Groups : Protecting the amine groups during synthesis to prevent unwanted reactions.

- Reaction Conditions : Careful control of temperature, pressure, and solvent choice to optimize yield and purity.

- Purification : Techniques such as crystallization or chromatography may be employed to isolate the final product .

Research indicates that this compound interacts with specific neurotransmitter receptors , modulating their activity. This interaction suggests potential implications in pharmacological research, particularly concerning neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study highlighted its role as a ligand for neurotransmitter receptors , indicating that it could influence signaling pathways involved in various physiological responses.

- Another research effort focused on its interaction with melanin-concentrating hormone receptor 1 (MCHr1), where it was found to be a high-affinity ligand and a potent inhibitor of MCH-mediated calcium release .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| N1-(1-benzylpyrrolidin-3-yl)-N1-methyl ethane-1,2-diamine | Structure | Methyl group instead of ethyl | Potentially lower lipophilicity |

| (R)-N1-(1-benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine | Structure | Chiral compound | Modulates receptor activity |

| 3-Piperidinopropanamine | Structure | Piperidine ring instead of pyrrolidine | Different pharmacological profile |

Q & A

Q. What are the key steps for synthesizing N1-(1-benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine, and how is the reaction monitored?

The synthesis typically involves alkylation or reductive amination of pyrrolidine derivatives. For example, a benzylated amine can be reduced with hydrogen in the presence of a platinum catalyst to form the target compound . Reaction progress is monitored via thin-layer chromatography (TLC), with extraction and purification steps involving ethyl acetate washes and solvent removal under reduced pressure .

Q. What safety precautions are critical when handling this compound in the laboratory?

Key precautions include avoiding heat sources (P210), using proper ventilation, and wearing PPE. The compound should be stored away from ignition sources, and spills must be managed with absorbent materials. Safety protocols from analogous diamines recommend carrying product labels during medical emergencies (P101) and restricting access to minors (P102) .

Q. How is the purity and structure of this compound validated post-synthesis?

Purity is assessed via melting point analysis or HPLC, while structural confirmation relies on -NMR. For example, -NMR peaks for aromatic protons (δ 7.2–7.6 ppm) and alkyl chain protons (δ 1.9–3.3 ppm) are characteristic . Quantitative elemental analysis (e.g., %N determination) further validates stoichiometry .

Advanced Research Questions

Q. How can factorial design optimize the reaction conditions for synthesizing this compound?

Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. A 2 factorial approach reduces experimental runs while quantifying interaction effects. For instance, microwave-assisted synthesis (150°C, 20 hours) improved yields in analogous pyrrolidine derivatives .

Q. What computational methods enhance the design of derivatives with specific bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and reaction pathways. ICReDD’s workflow combines computational reaction path searches with experimental validation, accelerating the discovery of derivatives with tailored binding affinities . COMSOL Multiphysics simulations further model reaction kinetics and mass transfer limitations .

Q. How should researchers resolve contradictions in NMR data during structural elucidation?

Contradictions (e.g., unexpected splitting or shifts) may arise from impurities, tautomerism, or solvent effects. Use high-field NMR (≥400 MHz) and deuterated solvents (e.g., DMSO-d6) to improve resolution. Cross-validation with -NMR or 2D techniques (COSY, HSQC) clarifies ambiguous signals .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Kinetic control via temperature modulation (e.g., cryogenic conditions) and selective catalysts (e.g., Pt/C for reductive amination) minimizes side reactions. Process analytical technology (PAT), such as in-situ FTIR, enables real-time monitoring and adjustments .

Q. How do steric and electronic effects influence the compound’s reactivity in further functionalization?

The benzyl group introduces steric hindrance, slowing nucleophilic attacks at the pyrrolidine nitrogen. Electron-withdrawing substituents on the benzene ring can enhance electrophilic reactivity. Hammett plots or frontier molecular orbital (FMO) analysis quantify these effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.